(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
This compound is a derivative of thiophene, which is a sulfur-containing aromatic compound. It has a benzylideneamino group attached to it, which could potentially contribute to its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the introduction of the benzylideneamino group. This could potentially be achieved through a Stille or Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, along with the benzylideneamino group. The presence of these functional groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and benzylideneamino groups. For instance, the compound could potentially participate in reactions involving the addition or substitution at the thiophene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiophene and benzylideneamino groups. For instance, it could potentially exhibit fluorescence properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDVICOKJCXSF-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=C(C=C3)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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